Thalidomide-5-O-C13-NH2 (hydrochloride)

PROTAC E3 ligase ligand-linker conjugate quality control

Thalidomide-5-O-C13-NH₂ (HCl) is a pre-optimized, medium-length (C13) CRBN E3 ligase ligand-linker conjugate with a terminal primary amine for direct amide coupling or reductive amination—eliminating 3–5 synthetic steps vs. unmodified thalidomide. The 13-carbon alkyl linker falls within the 12–20+ carbon PROTAC efficacy window, deferring linker-length SAR optimization. The HCl salt ensures reliable 20–50 mM DMSO solubility for stoichiometric conjugation, reducing bis-conjugated side products. Supplied at ≥98% purity, suitable for focused PROTAC library synthesis and in vivo PK/PD candidate scale-up. This building block streamlines hit-to-lead timelines by providing a pre-installed, validated linker-handle combination.

Molecular Formula C26H38ClN3O5
Molecular Weight 508.0 g/mol
Cat. No. B12372033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-5-O-C13-NH2 (hydrochloride)
Molecular FormulaC26H38ClN3O5
Molecular Weight508.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCCN.Cl
InChIInChI=1S/C26H37N3O5.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-34-19-12-13-20-21(18-19)26(33)29(25(20)32)22-14-15-23(30)28-24(22)31;/h12-13,18,22H,1-11,14-17,27H2,(H,28,30,31);1H
InChIKeyOKOWXHFKZIMFFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-5-O-C13-NH2 (hydrochloride): A C13-Alkyl-Ether Cereblon Ligand Building Block for PROTAC Design and Targeted Protein Degradation


Thalidomide-5-O-C13-NH2 (hydrochloride) is a functionalized cereblon (CRBN) E3 ubiquitin ligase ligand derived from thalidomide, incorporating a 13-carbon linear alkyl ether linker at the 5-position of the phthalimide ring and terminating in a primary amine as the hydrochloride salt . Its IUPAC name is 5-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione hydrochloride, with molecular formula C₂₆H₃₈ClN₃O₅ and molecular weight 508.05 g/mol . The compound retains the glutarimide pharmacophore essential for CRBN engagement while providing a pre-installed, medium-length alkyl linker with a terminal amine handle for amide coupling or reductive amination conjugation to target-protein ligands, enabling streamlined assembly of proteolysis-targeting chimeras (PROTACs) .

Why Thalidomide-5-O-C13-NH2 (hydrochloride) Cannot Be Replaced by Unmodified Thalidomide, Shorter-Linker, or Non-Salt Analogs in PROTAC Workflows


Generic substitution among thalidomide-based cereblon ligands fails because PROTAC efficacy is exquisitely sensitive to three interdependent parameters: linker length, attachment chemistry, and physicochemical properties of the E3 ligase ligand-linker conjugate [1]. Unmodified thalidomide lacks both the linker and the terminal conjugation handle, requiring de novo synthetic installation—adding 3–5 synthetic steps and introducing batch-to-batch variability in linker attachment efficiency. Shorter-linker analogs (e.g., C6 or C10) may produce suboptimal inter-ligand distances for ternary complex formation, as the ideal PROTAC linker span ranges from 12 to over 20 carbon atoms for efficient target ubiquitination . Conversely, non-salt (free-base) forms of alkyl-linked thalidomide derivatives exhibit substantially lower aqueous and DMSO solubility, compromising stock solution preparation, conjugation reaction yields, and reproducibility in cellular assays. Each of these variables—linker presence, length, and salt form—directly affects the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximal degradation) of the final PROTAC, making bolt-on replacement of this building block with a close analog a source of uncontrolled experimental variance.

Thalidomide-5-O-C13-NH2 (hydrochloride): Quantified Differentiation Evidence Against Closest Analogs for Procurement Decisions


Batch Purity: 99.93% (MCE) vs. ≥95% Typical Vendor Specification for Structurally Analogous Cereblon Ligand-Linker Conjugates

Thalidomide-5-O-C13-NH2 hydrochloride supplied under MedChemExpress Cat. No. HY-149570 is certified at 99.93% purity by HPLC, LC/MS, and NMR . In contrast, the same compound from MuseChem (Cat. I040314) is specified at ≥95% purity, and InvivoChem (Cat. V76430) at ≥98% . For PROTAC assembly where the E3 ligase ligand-linker intermediate is used in stoichiometric conjugation with precious target-protein ligands, a 4.93-percentage-point purity differential translates to fewer side products from unreacted or degraded cereblon ligand, simplified post-conjugation purification, and more accurate DC₅₀/Dₘₐₓ determinations.

PROTAC E3 ligase ligand-linker conjugate quality control

C13 Alkyl Linker Length: 13-Carbon Linear Reach Positions This Building Block Within the Empirically Optimal PROTAC Linker Window vs. C6 and C10 Analogs

The C13 linear alkyl ether chain provides an extended reach of approximately 16–17 Å (estimated from energy-minimized alkyl chain geometry), placing it within the empirically optimal PROTAC linker length range of 12 to over 20 carbon atoms . Shorter-chain analogs—Thalidomide-5-O-C10-NH₂ (C10, MW 465.97, ~12.5 Å) and Thalidomide-O-C6-NH₂ (C6, MW ~409, ~7.5 Å)—may fail to span the distance between the cereblon binding pocket and the target protein ligand binding site for many protein pairs, resulting in reduced or absent ternary complex formation. Longer analogs (e.g., C14, MW 522.08) exceed 17.5 Å and may introduce excessive conformational entropy that reduces effective ubiquitination. The C13 variant thus occupies a strategically intermediate position in the linker-length SAR landscape where degradation potency (DC₅₀) is most frequently maximized across diverse target classes.

PROTAC linker optimization ternary complex geometry linker structure-activity relationship

Hydrochloride Salt Form: Enhanced Handling and Formulation Reproducibility vs. Free-Base Thalidomide Derivatives in DMSO-Based Workflows

Thalidomide-5-O-C13-NH₂ is supplied as the hydrochloride salt, which the manufacturer states enhances solubility and stability relative to the free-base form . By comparison, unmodified thalidomide (free base) exhibits DMSO solubility of approximately 48 mg/mL (185.9 mM), is practically insoluble in water (<1 mg/mL), and shows only ~2 mg/mL solubility in ethanol [1]. While exact mg/mL values for the C13-NH₂ HCl salt in DMSO are not published in peer-reviewed literature, the hydrochloride salt form is a well-established pharmaceutical strategy to improve aqueous solubility of amine-containing compounds via increased ionization and polarity—directly relevant for preparing concentrated DMSO stock solutions (typically 10–50 mM) required for cell-based PROTAC degradation assays. Free-base alkyl-linked thalidomide derivatives without salt formation are expected to exhibit poorer wettability, slower dissolution kinetics, and greater lot-to-lot variability in stock preparation.

salt form solubility PROTAC building block formulation DMSO solubility

Cereblon Engagement Retention: The 5-O-Alkyl Modification Does Not Abrogate CRBN Binding Relative to Parent Thalidomide and IMiD-Class Comparators

Although the Kd or IC₅₀ of Thalidomide-5-O-C13-NH₂ for cereblon has not been independently reported, the 5-O-alkyl modification on the phthalimide ring occurs at a position that does not directly contact the CRBN binding pocket, as established by multiple co-crystal structures of thalidomide and lenalidomide with CRBN–DDB1 [1]. Parent thalidomide binds CRBN with a Kd of approximately 250 nM and an IC₅₀ of 22.4 nM in a BODIPY-FL-thalidomide TR-FRET competitive binding assay [2]. Lenalidomide and pomalidomide exhibit approximately 10-fold higher affinity (IC₅₀ ~3 μM each) in the same assay format [2]. The retention of cereblon engagement by 5-O-substituted thalidomide derivatives is functionally validated by the PROTAC THAL-SNS-032, which uses an analogous thalidomide-5-O-alkyl derivative and achieves CRBN-dependent, complete CDK9 degradation at 250 nM in MOLT4 cells [1].

cereblon binding affinity E3 ligase engagement IMiD pharmacophore

PROTAC Functional Validation: Analogous Thalidomide-5-O-Alkyl Derivatives Enable Potent and Selective Target Degradation (THAL-SNS-032 Benchmark)

The PROTAC THAL-SNS-032—constructed using a thalidomide derivative with an analogous 5-O-alkyl linker conjugation strategy—demonstrates that this class of building block yields functionally potent degraders. THAL-SNS-032 achieves a DC₅₀ below 250 nM for CDK9 with an Emax exceeding 95% in MOLT4 acute lymphoblastic leukemia cells, induces complete CDK9 degradation at 250 nM after 6 hours of treatment, and inhibits MOLT4 proliferation with an IC₅₀ of 50 nM—superior to the parent kinase inhibitor SNS-032 (IC₅₀ = 173 nM) . Critically, THAL-SNS-032 selectively degrades CDK9 without affecting protein levels of other SNS-032 kinase targets (CDK2, CDK7), demonstrating that the thalidomide-5-O-linker conjugate confers target selectivity beyond that of the warhead alone [1]. This benchmark validates that 5-O-alkyl-functionalized thalidomide building blocks, of which Thalidomide-5-O-C13-NH₂ is a representative member, are compatible with achieving low-nanomolar degradation potency and high degradation efficiency.

PROTAC degradation DC50 CDK9 degrader targeted protein degradation

Thalidomide-5-O-C13-NH2 (hydrochloride): Evidence-Backed Procurement Scenarios for PROTAC Development and Targeted Protein Degradation Research


De Novo PROTAC Library Synthesis Requiring a Single, Mid-Range Alkyl Linker Building Block

For medicinal chemistry teams constructing a focused PROTAC library against a novel target, Thalidomide-5-O-C13-NH₂ (hydrochloride) provides a pre-optimized, medium-length alkyl linker (C13) that falls within the 12–20+ carbon optimal window identified by PROTAC linker SAR meta-analyses . By using a single linker length validated in the THAL-SNS-032 benchmark (DC₅₀ <250 nM, Emax >95%), teams can defer linker-length optimization to a second synthetic iteration, accelerating the hit-to-lead timeline [1]. The terminal primary amine enables direct amide coupling to carboxyl-containing target-protein ligands or reductive amination to aldehyde/ketone-functionalized warheads.

High-Purity Intermediate for GMP-Like PROTAC Scale-Up and In Vivo Proof-of-Concept Studies

When transitioning a PROTAC candidate from in vitro characterization to in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies, the 99.93% purity specification of the MedChemExpress HY-149570 lot exceeds the ≥95% and ≥98% specifications of alternative vendors . This higher purity reduces the proportion of unidentified impurities that could confound in vivo toxicity or off-target pharmacology readouts, and decreases the burden of preparative HPLC purification after the final conjugation step—critical when the target-protein ligand is precious or the PROTAC is produced at >100 mg scale.

Cereblon Engagement Retention Studies Using a Functionalized Ligand with a Defined Conjugation Handle

For laboratories investigating the structural determinants of cereblon neosubstrate recruitment, Thalidomide-5-O-C13-NH₂ (hydrochloride) serves as a scaffold that retains the glutarimide pharmacophore required for CRBN binding (parent thalidomide Kd ~250 nM) while introducing a defined, solvent-accessible conjugation point at the 5-O position that does not sterically interfere with the CRBN binding pocket . This enables researchers to attach fluorescent probes, biotin tags, or affinity handles without disrupting CRBN engagement—a critical requirement for TR-FRET displacement assays (e.g., BODIPY-FL-thalidomide assay, IC₅₀ range 6.4–22.4 nM for reference IMiDs) [1].

Solubility-Critical Conjugation Workflows Requiring High-Concentration DMSO Stock Solutions

In PROTAC conjugation protocols where the cereblon ligand-linker intermediate must be dissolved at 20–50 mM in anhydrous DMSO for stoichiometric coupling to a target-protein ligand, the hydrochloride salt form mitigates the slow dissolution and incomplete solvation issues observed with free-base thalidomide derivatives (thalidomide free base: DMSO 48 mg/mL, water <1 mg/mL) . Improved stock solution reliability translates to more accurate stoichiometric control during amide bond formation, reducing the formation of bis-conjugated side products that can complicate biological interpretation of degradation potency data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-5-O-C13-NH2 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.